molecular formula C14H27BrN2 B12536228 1-Octyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide CAS No. 803732-15-2

1-Octyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide

Cat. No.: B12536228
CAS No.: 803732-15-2
M. Wt: 303.28 g/mol
InChI Key: YIMXZFQKQXKCJP-UHFFFAOYSA-N
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Description

1-Octyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide is a synthetic organic compound belonging to the class of imidazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

The synthesis of 1-Octyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the reaction of 1-octylimidazole with an appropriate alkylating agent, such as allyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Octyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding imidazolium oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolium derivatives.

    Substitution: The compound can participate in substitution reactions, where the bromide ion can be replaced by other nucleophiles, forming new imidazolium salts.

    Addition: The prop-2-en-1-yl group can undergo addition reactions with electrophiles, leading to the formation of various addition products.

Scientific Research Applications

1-Octyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide has several scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and alkylation reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and other medical conditions.

    Industry: The compound is used in the production of specialty chemicals and materials, including ionic liquids and surfactants.

Mechanism of Action

The mechanism of action of 1-Octyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with molecular targets, such as enzymes and cellular membranes. The compound’s unique structure allows it to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it can inhibit specific enzymes, interfering with essential biochemical pathways in microorganisms.

Comparison with Similar Compounds

1-Octyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide can be compared with other imidazolium salts, such as:

    1-Octyl-3-methylimidazolium bromide: Similar in structure but lacks the prop-2-en-1-yl group, resulting in different chemical properties and applications.

    1-Octyl-3-ethylimidazolium bromide:

    1-Octyl-3-benzylimidazolium bromide: Features a benzyl group, which significantly alters its chemical behavior and applications compared to the prop-2-en-1-yl derivative.

Properties

CAS No.

803732-15-2

Molecular Formula

C14H27BrN2

Molecular Weight

303.28 g/mol

IUPAC Name

1-octyl-3-prop-2-enyl-1,2-dihydroimidazol-1-ium;bromide

InChI

InChI=1S/C14H26N2.BrH/c1-3-5-6-7-8-9-11-16-13-12-15(14-16)10-4-2;/h4,12-13H,2-3,5-11,14H2,1H3;1H

InChI Key

YIMXZFQKQXKCJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[NH+]1CN(C=C1)CC=C.[Br-]

Origin of Product

United States

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